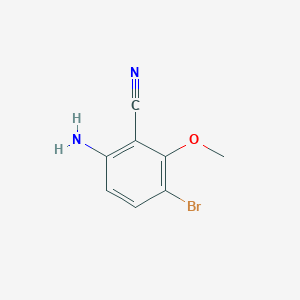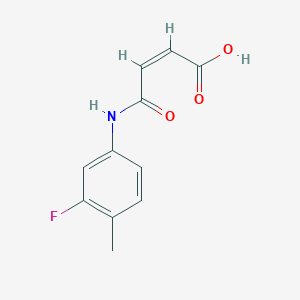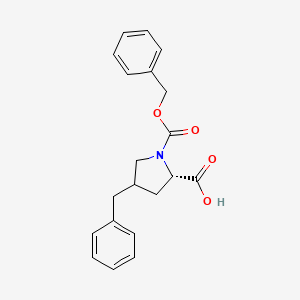
4-Benzyl-7-methoxy-3-phenylcoumarin
説明
4-Benzyl-7-methoxy-3-phenylcoumarin is a chemical compound with the molecular formula C23H18O3 . It has a molecular weight of 342.39 .
Synthesis Analysis
The synthesis of 3-phenylcoumarins, which includes this compound, can be achieved via Heck coupling reactions between coumarins and aryliodides using tetrakis (triphenylphosphine) palladium (0) [Pd (PPh 3) 4] as a catalyst . Another method is based on the Pechmann coumarin synthesis method, which involves the influence of various Lewis acids on the reaction .Molecular Structure Analysis
The molecular structure of this compound is a heterocyclic molecule that is widely used in both organic and medicinal chemistry . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis
The chemical reactions involving 3-phenylcoumarins, including this compound, are versatile and allow for a huge number of different derivatives with different properties . The reactions include an arylation/decarboxylation cascade, which proceeds properly in aqueous media with moderate to excellent yields .科学的研究の応用
Anticancer Properties
4-Benzyl-7-methoxy-3-phenylcoumarin derivatives have been explored for their potential anticancer properties. A study demonstrated that certain derivatives induced apoptosis in human lung cancer cells (A549). This was achieved through the up-regulation of Bax protein expression and down-regulation of Bcl-2 protein expression, suggesting a mechanism for inducing cytotoxicity in cancer cells (Musa et al., 2012).
Structural Analysis and Synthesis
The structural analysis and synthesis of this compound derivatives have been a subject of research. One study detailed the synthesis process of a related compound, which is important in creating nonsteroidal analogues of certain drugs (Jiang et al., 2008).
Uncoupling Behavior in Biological Systems
Research has also been conducted on the uncoupling behavior of 4-Phenylcoumarins in biological systems, such as spinach chloroplasts. Certain derivatives have been found to inhibit ATP synthesis and proton uptake, while enhancing basal and phosphorylating electron transport (Calera et al., 1996).
Novel Synthetic Methods
Innovative synthetic methods for creating 4-Hydroxy-3-phenylcoumarins have been developed. For instance, a titanium(III)-mediated reaction was used for the synthesis of such compounds, demonstrating new pathways for producing these chemicals (Clerici & Porta, 1993).
MAO-B Inhibition
Some 6-methyl-3-phenylcoumarin derivatives were synthesized and evaluated for their monoamine oxidase B (MAO-B) inhibitory activity. These compounds showed significant selectivity and potency, indicating potential for treatment in conditions where MAO-B inhibition is beneficial (Matos et al., 2009).
Antioxidant Activity
A series of 3- and 4-arylcoumarins were synthesized and evaluated for their antioxidant capacity. These compounds showed significant ability to scavenge free radicals, suggesting their potential as therapeutic agents in diseases characterized by free-radical overproduction (Danis et al., 2016).
将来の方向性
The future directions of research on 3-phenylcoumarins, including 4-Benzyl-7-methoxy-3-phenylcoumarin, are likely to focus on their potential in the discovery of new therapeutic solutions for several diseases . The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world .
特性
IUPAC Name |
4-benzyl-7-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-25-18-12-13-19-20(14-16-8-4-2-5-9-16)22(17-10-6-3-7-11-17)23(24)26-21(19)15-18/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPTEYIGFLSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





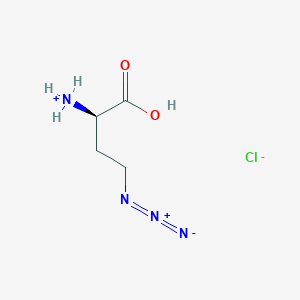

![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)

![1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039952.png)

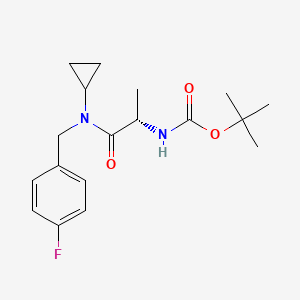

![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B3039956.png)
